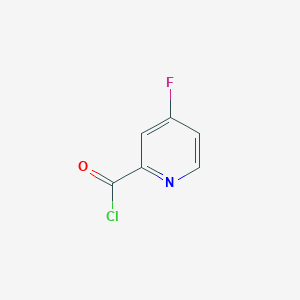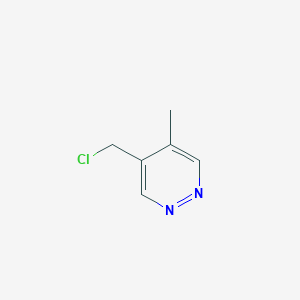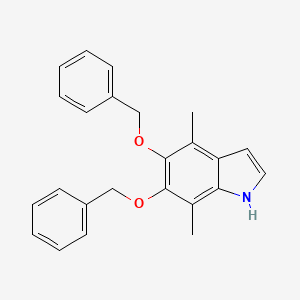
3-Chloropyrazine-2-sulfinicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropyrazine-2-sulfinicacid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyrazine-2-sulfinicacid typically involves the chlorination of pyrazine derivatives followed by sulfonation. One common method includes the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group . This process can be carried out using various oxidizing agents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination and sulfonation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyrazine-2-sulfinicacid undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulfonic acids.
Reduction: Formation of sulfides.
Substitution: Replacement of the chlorine atom with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often employs nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyrazine derivatives, which have various applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Chloropyrazine-2-sulfinicacid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloropyrazine-2-sulfinicacid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound being synthesized.
Comparison with Similar Compounds
- 3-Chloropyrazine-2-carbonitrile
- 3-Chloropyridine-2-sulfonic acid
- 3-Chloropyrazine-2-carboxamide
Comparison: 3-Chloropyrazine-2-sulfinicacid is unique due to its sulfinic acid group, which imparts distinct chemical reactivity compared to similar compounds like 3-Chloropyrazine-2-carbonitrile and 3-Chloropyridine-2-sulfonic acid. This uniqueness makes it valuable in specific synthetic applications where sulfinic acids are required .
Properties
Molecular Formula |
C4H3ClN2O2S |
|---|---|
Molecular Weight |
178.60 g/mol |
IUPAC Name |
3-chloropyrazine-2-sulfinic acid |
InChI |
InChI=1S/C4H3ClN2O2S/c5-3-4(10(8)9)7-2-1-6-3/h1-2H,(H,8,9) |
InChI Key |
GKJTZCLQHIOIMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=N1)S(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)







![9,10-Anthracenedione, 1-(2-methoxyethoxy)-8-[(2-methoxyethyl)thio]-](/img/structure/B13128984.png)
